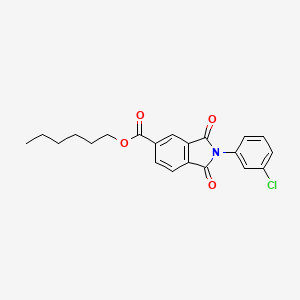

Hexyl 2-(3-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate

Description

Hexyl 2-(3-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate is a synthetic organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a hexyl group, a chlorophenyl group, and a dioxoisoindole moiety

Properties

Molecular Formula |

C21H20ClNO4 |

|---|---|

Molecular Weight |

385.8 g/mol |

IUPAC Name |

hexyl 2-(3-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate |

InChI |

InChI=1S/C21H20ClNO4/c1-2-3-4-5-11-27-21(26)14-9-10-17-18(12-14)20(25)23(19(17)24)16-8-6-7-15(22)13-16/h6-10,12-13H,2-5,11H2,1H3 |

InChI Key |

QSHKVCWDOYDTJT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC(=CC=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexyl 2-(3-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate typically involves the reaction of 3-chlorobenzoic acid with hexylamine under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride, which facilitates the formation of the amide bond. The resulting intermediate is then subjected to cyclization using a suitable catalyst to form the dioxoisoindole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Hexyl 2-(3-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

Hexyl 2-(3-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate serves as a building block for synthesizing more complex organic molecules and polymers. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation : Can be oxidized to form carboxylic acids or ketones using agents like potassium permanganate.

- Reduction : Reduction can yield alcohols or amines using lithium aluminum hydride.

- Substitution Reactions : Nucleophilic substitution can introduce different functional groups depending on the nucleophile used.

Biology

Research into the biological activity of Hexyl 2-(3-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate has revealed potential antimicrobial and anticancer properties. Studies indicate that the compound may inhibit certain enzymes involved in cell proliferation, suggesting its utility in cancer therapy.

Medicine

In medicinal chemistry, Hexyl 2-(3-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate is being explored for drug development. Its ability to interact with specific molecular targets makes it a candidate for designing novel therapeutic agents.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Building block for complex organic synthesis | Participates in oxidation, reduction, and substitution reactions |

| Biology | Investigated for antimicrobial and anticancer properties | Shows potential enzyme inhibition related to cancer cell proliferation |

| Medicine | Drug development candidate | Interacts with molecular targets for therapeutic effects |

Case Studies

-

Anticancer Activity :

- A study evaluated the effects of Hexyl 2-(3-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate on various cancer cell lines. Results indicated that the compound significantly inhibited cell growth at micromolar concentrations.

-

Antimicrobial Properties :

- Research demonstrated that this compound exhibited activity against several bacterial strains, suggesting its potential use as an antimicrobial agent.

Mechanism of Action

The mechanism of action of Hexyl 2-(3-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Hexyl 2-(3-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate can be compared with other isoindole derivatives, such as:

Hexyl 2-(3-bromophenyl)-1,3-dioxoisoindole-5-carboxylate: Similar structure but with a bromine atom instead of chlorine.

Hexyl 2-(3-fluorophenyl)-1,3-dioxoisoindole-5-carboxylate: Similar structure but with a fluorine atom instead of chlorine.

Hexyl 2-(3-methylphenyl)-1,3-dioxoisoindole-5-carboxylate: Similar structure but with a methyl group instead of chlorine.

The uniqueness of Hexyl 2-(3-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.

Biological Activity

Hexyl 2-(3-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C21H20ClNO4

- Molecular Weight : 385.84 g/mol

- IUPAC Name : hexyl 2-(3-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate

The biological activity of Hexyl 2-(3-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate is primarily attributed to its ability to interact with specific molecular targets. The compound exhibits enzyme inhibition properties, particularly against carbonic anhydrases (CAs), which are crucial for various physiological processes including pH regulation and ion transport.

Enzyme Inhibition Studies

Recent studies have indicated that derivatives of dioxoisoindole compounds can inhibit human carbonic anhydrase I (hCA I) and II (hCA II) with varying degrees of potency. For instance, compounds structurally related to Hexyl 2-(3-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate demonstrated Ki values in the nanomolar range, suggesting significant inhibitory effects on these enzymes .

Anticancer Properties

Hexyl 2-(3-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate has been evaluated for its anticancer potential. In vitro studies have shown that it exhibits cytotoxic effects against various cancer cell lines, including breast (MCF-7) and liver (Bel-7404) cancer cells. The mechanism appears to involve apoptosis induction, where the compound triggers programmed cell death pathways in malignant cells .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary results indicate that it possesses activity against several bacterial strains, suggesting a potential role as an antimicrobial agent . This could be particularly valuable in addressing antibiotic resistance.

Case Studies and Research Findings

- Cytotoxicity Assays :

- Carbonic Anhydrase Inhibition :

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Activity Type | Ki Value (nM) |

|---|---|---|---|

| Hexyl 2-(3-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate | C21H20ClNO4 | Enzyme Inhibition | 9.72 - 20.92 |

| Decyl 2-(3-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate | C25H28ClNO4 | Enzyme Inhibition | TBD |

| Methyl 3-chlorobenzoate | C8H9ClO2 | Antimicrobial | TBD |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Hexyl 2-(3-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate?

- Methodological Answer : The compound can be synthesized via hydrazide intermediates and cyclization reactions. A typical approach involves reacting acid hydrazides with carbon disulfide in the presence of potassium hydroxide to form dithiocarbonate salts, followed by cyclization using hydrazine hydrate. For example, describes a similar protocol for synthesizing isoindole derivatives, where methyl-2-[bromo(phenyl)methyl]-1,3-benzoxazole-5-carboxylate was cyclized to yield triazole-thiol intermediates. Structural analogs in further highlight the use of isoindoline-5-carboxylic acid scaffolds, suggesting parallel methodologies for introducing the 3-chlorophenyl group via aromatic acid condensation .

Q. How is the compound characterized structurally in academic research?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are standard. confirms structural assignments using 1H-NMR to identify key functional groups (e.g., -SH at ~13.85 ppm, amino groups at ~5.63 ppm). For crystallographic refinement, recommends SHELX programs (e.g., SHELXL for small-molecule refinement), which are widely used for resolving bond lengths, angles, and torsion angles in isoindole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.